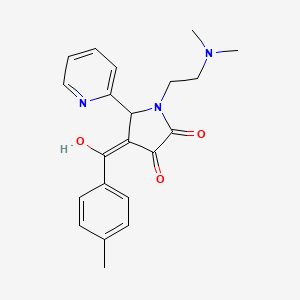![molecular formula C23H25N3O2 B2466236 2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide CAS No. 885177-05-9](/img/structure/B2466236.png)
2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and multiple methylphenyl groups attached. Methylphenyl groups are common in organic chemistry and often contribute to the stability and reactivity of the molecules they are part of .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the attachment of the methylphenyl groups. This could potentially be achieved through methods such as nucleophilic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyridazine ring with various substituents. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the exact structure and the conditions under which the reactions are carried out. Pyridazine rings can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the methylphenyl groups could influence properties like solubility, melting point, and reactivity .科学的研究の応用
Medicinal Chemistry Applications
Neurokinin-1 Receptor Antagonists : A study introduced a water-soluble neurokinin-1 receptor antagonist, highlighting its efficacy in preclinical tests relevant to clinical efficacy in emesis and depression, which underscores the potential of complex organic compounds in developing treatments for neurological conditions (Harrison et al., 2001).
Antinociceptive Activity : Research on pyridazinone derivatives demonstrated significant antinociceptive activity, suggesting the potential of such compounds in pain management (Doğruer et al., 2000).
Polymer Science and Material Chemistry
High Transparent Polyimides : A study on the synthesis of high transparent polyimides containing pyridine and biphenyl units explored their thermal, mechanical, crystal, and optical properties. This research highlights the application of complex organic compounds in developing new materials with specific desirable properties (Guan et al., 2015).
Organic Synthesis and Catalysis
Rhodium-Catalyzed Reactions : An efficient rhodium-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines via double C-H activation was developed, showcasing the role of complex organic molecules in facilitating novel synthetic pathways for producing cyanated imidazopyridines in high yields (Zhu et al., 2017).
Environmental and Biological Applications
Bisphenol A Metabolism : A novel pathway for the metabolism of Bisphenol A (BPA) by a Gram-negative aerobic bacterium involves oxidative skeletal rearrangement, highlighting the environmental and biological impact of complex organic compounds and their metabolic pathways (Spivack et al., 1994).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-14(2)23(28)24-22-20(18-10-6-15(3)7-11-18)21(27)17(5)25-26(22)19-12-8-16(4)9-13-19/h6-14H,1-5H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIYUQLEPWFOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C(C2=O)C)C3=CC=C(C=C3)C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2466153.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466155.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2466156.png)
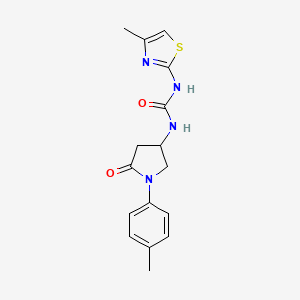
![Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2466159.png)
![4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2466160.png)
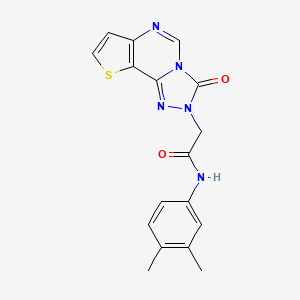
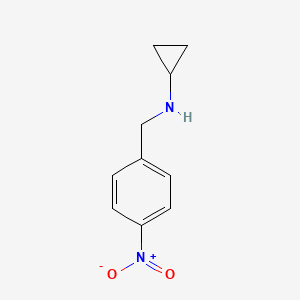
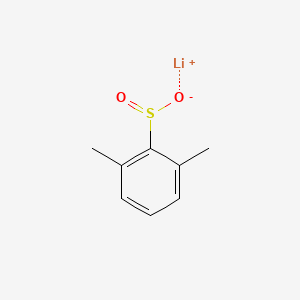
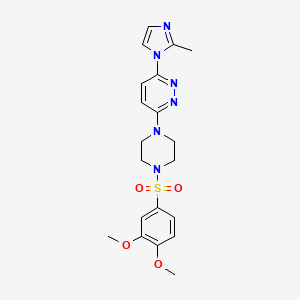
![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2466169.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2466170.png)
![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-dimethylpropanamide](/img/structure/B2466171.png)
